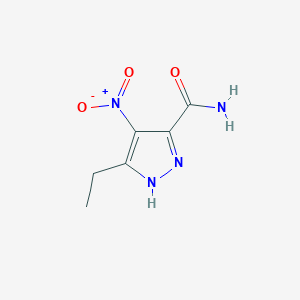
Troeger's base
Übersicht
Beschreibung
Tröger’s base is a white solid tetracyclic organic compound . Its chemical formula is (CH3C6H3NCH2)2CH2 . Tröger’s base and its analogs are soluble in various organic solvents and strong acidic aqueous solutions due to their protonation . It was first synthesized by Julius Tröger in 1887 .
Synthesis Analysis
Tröger’s base can be synthesized through a step-growth polymerization process. This involves a simple reaction of a suitable aromatic diamine monomer with dimethoxymethane in trifluoroacetic acid . The properties of the resulting polymers can be tailored by the choice of monomer .
Molecular Structure Analysis
Tröger’s base exhibits chirality due to the presence of two bridgehead stereogenic nitrogen atoms in its structure . The molecule is characterized by a C2 axis of symmetry .
Chemical Reactions Analysis
A Schiff base catalyst combining a Tröger’s base-NH2 and the ®-BINOL-(CHO)2 was used to promote the Ugi-Smiles reaction . The catalyst was also used as the efficient ligand to promote the CuI-catalyzed Ullmann reaction of the products of Ugi-Smiles reaction .
Physical And Chemical Properties Analysis
Tröger’s base has a molar mass of 250.345 g·mol−1 and a melting point of 135–6 °C . It is soluble in various organic solvents and strong acidic aqueous solutions due to their protonation .
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
Tröger’s Base (TB) has unique properties that make it a great candidate as a molecular cleft compound and a good structure as a molecular receptor towards unfunctionalised molecules . It has been found to be a useful building block in supramolecular chemistry .
Functionalisation and Separation
The Tröger’s Base project aims to complete a total synthesis of a linearly fused heptakis Tröger’s Base analogue . This involves acylating the benzylic position of a TB analogue and separating the resulting diastereomers .
Drug Delivery
The molecule is envisioned to function as a host molecule, in other words, to bind to smaller molecules reversibly . This could be useful in medicinal applications, like drug delivery .
Sensing and Gas Separation/Adsorption
The majority of reported Tröger’s base-functionalized porous organic polymers have been applied as effective candidates for sensing and gas separation/adsorption .
Electrode Materials in Supercapacitors
While their use as electrode materials in supercapacitors is rare, a novel covalent microporous organic polymer containing carbazole and Tröger’s base has been successfully synthesized . This polymer displayed high electrochemical performance when used as active-electrode material in a supercapacitor .
Asymmetric Catalysis
Improvements in synthetic approaches have resulted in TB analogues with interesting properties that have inspired investigation of TB analogues in new fields of applications, among others as ligands in asymmetric catalysis .
Photo- and Optical Applications
TB analogues have also been investigated for new materials for photo- and optical applications .
Preparation of Soluble Polymers of Intrinsic Microporosity (PIMs)
The Tröger’s base polymerisation is highly suited to the preparation of soluble polymers of intrinsic microporosity (PIMs) due to the resulting fused-ring TB linking group, which is both highly rigid and prohibits conformational freedom .
Wirkmechanismus
Tröger’s base, a white solid tetracyclic organic compound, is of significant interest in the field of organic chemistry due to its unique structure and properties . This article will delve into the mechanism of action of Tröger’s base, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Tröger’s base primarily targets organic solvents and strong acidic aqueous solutions, in which it is soluble due to its protonation . It also targets various biochemical pathways and molecular structures, particularly in the context of its use as a catalyst in asymmetric synthesis .
Mode of Action
The mode of action of Tröger’s base is primarily through its interaction with its targets. It is characterized by the prevented inversion of configuration of two bridgehead stereogenic tertiary amine groups . This unique property allows Tröger’s base to exhibit chirality, a feature that is exceptionally rare for a diamine .
Biochemical Pathways
Tröger’s base affects various biochemical pathways, particularly in the context of catalytic asymmetric synthesis . It has been used in the formation of nitrogen stereocenters, a process that has been challenging due to the rapid inversion of configuration that occurs at room temperature .
Pharmacokinetics
Its solubility in various organic solvents and strong acidic aqueous solutions suggests that it may have good bioavailability .
Result of Action
The result of Tröger’s base’s action is the formation of a rigid, V-shaped scaffold with two nitrogen stereocenters . This structure has been utilized in self-assembly research, molecular recognition, DNA interaction probes, and as a Lewis base catalyst in organic synthesis .
Action Environment
The action of Tröger’s base is influenced by environmental factors such as temperature and the presence of organic solvents or strong acidic aqueous solutions . Its stability under acidic conditions is limited, which has restricted its widespread use .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPSZIHEWFTLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200950 | |
| Record name | Troeger's base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Troeger's base | |
CAS RN |
529-81-7, 21451-74-1, 14645-24-0 | |
| Record name | Troger base | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Troeger's base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troger's base | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Troeger's base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (5R,11R)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14645-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Troeger's base | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP9UUR2HG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of Troger's base is C17H16N2, and its molecular weight is 252.33 g/mol.
ANone: Troger's base has been characterized using various spectroscopic techniques, including:* NMR Spectroscopy: Provides information on the structure and dynamics of Troger's base and its analogues. []* UV-Vis Spectroscopy: Reveals characteristic absorption bands related to the electronic transitions within the molecule. [, ]* Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of Troger's base enantiomers. []* Fluorescence Spectroscopy: Some Troger's base derivatives exhibit fluorescence, which can be exploited for sensing applications. [, ]
ANone: Troger's base is traditionally synthesized via the condensation reaction of p-toluidine with formaldehyde in the presence of an acid catalyst, such as concentrated hydrochloric acid. [, ]
ANone: Yes, Troger's base can be functionalized at various positions. Recent advances in synthetic methodologies have enabled the introduction of diverse functional groups:
- Aromatic Rings: Halogenation, nitration, Suzuki coupling, Stille coupling, and Negishi coupling reactions allow for the introduction of aryl and heteroaryl substituents. [, , ]
- Methano Bridge: Vilsmeier-Haack reactions enable the introduction of dimethylamino or arylalkylamino substituents at the methano bridge. []
- Diazocine Ring: While challenging, functionalization of the diazocine ring itself has been explored. []
ANone: Troger's base possesses inherent chirality due to the restricted inversion of the nitrogen atoms within the diazocine ring. The molecule exists as two enantiomers, often designated as (R,R)-TB and (S,S)-TB, which are mirror images of each other. [, , ]
ANone: Troger's base exhibits good thermal stability but can be susceptible to degradation under certain conditions:
- Acidic Conditions: Protonation of the bridgehead nitrogen atoms can lead to ring opening and degradation, although this can be mitigated by structural modifications. []
ANone: Due to its unique structural features, Troger's base has shown promise in diverse fields:
- Molecular Recognition: The rigid, V-shaped structure of TB makes it an attractive scaffold for the construction of synthetic receptors. Researchers have investigated its use in recognizing various molecules, including barbiturates, amino acids, alkyl bisammonium salts, and even fullerenes. [, , ]
- Chiral Solvating Agents: Troger's base and its derivatives have been explored as chiral solvating agents for the discrimination of enantiomers in NMR spectroscopy. [, ]
- Drug Candidates: The inherent chirality and potential for functionalization make Troger's base an intriguing scaffold for developing new drug candidates. Studies have explored its use in the synthesis of steroidal Troger's base analogues. []
- Materials Science: Troger's base has been incorporated into microporous polymers, which show potential for gas separation membranes, CO2 capture, and heterogeneous catalysis. [, , , ]
- Photo- and Optical Applications: The incorporation of Troger's base into luminescent materials has been investigated for applications in sensing and light-harvesting. [, ]
ANone: Computational studies have provided valuable insights into various aspects of Troger's base:
- Molecular Modeling: Researchers have employed molecular modeling techniques to study the interactions of Troger's base with DNA, aiming to understand its potential as a DNA-binding ligand. []
- Density Functional Theory (DFT) Calculations: DFT calculations have been used to investigate the electronic structure, geometry, and spectroscopic properties of Troger's base and its analogues. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




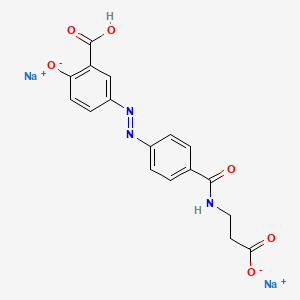
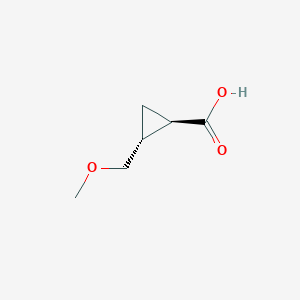

![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3421324.png)
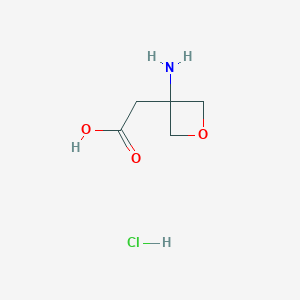
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3421329.png)


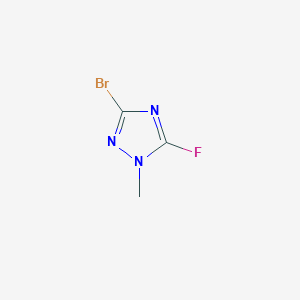

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B3421402.png)

